
Plafibride
描述
Plafibride is an acyl derivative of morpholinomethylurea with clofibric acid. It is known for its hypolipemic and platelet aggregation inhibiting properties . The molecular formula of this compound is C16H22ClN3O4, and it has a molecular weight of 355.82 g/mol .
准备方法
合成路线和反应条件
普拉菲布赖德的合成涉及莫福林甲基脲与氯贝特酸的反应。该反应通常在受控条件下进行,以确保形成所需的酰基衍生物。 关于反应条件的具体细节,例如温度、溶剂和催化剂,对于优化普拉菲布赖德的产率和纯度至关重要 .
工业生产方法
普拉菲布赖德的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保一致的质量和高产率。 生产过程针对成本效益和可扩展性进行了优化,使其适合大规模生产 .
化学反应分析
反应类型
普拉菲布赖德会发生各种化学反应,包括:
氧化: 普拉菲布赖德可以在特定条件下被氧化形成相应的氧化衍生物。
还原: 还原反应可以将普拉菲布赖德转化为具有不同化学性质的还原形式。
常用试剂和条件
这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及用于取代反应的各种亲核试剂。 反应条件,如温度、pH值和溶剂选择,在决定反应结果方面起着至关重要的作用 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,普拉菲布赖德的氧化可能会产生具有改变的生物活性的氧化衍生物,而取代反应可以产生具有多种化学性质的各种取代产物 .
科学研究应用
Scientific Research Applications
Plafibride's applications can be categorized into several key areas:
Chemistry
- Reagent in Chemical Reactions: this compound is utilized as a reagent to study its reactivity and properties in various chemical reactions. Its unique structure allows researchers to explore new synthetic pathways and reaction mechanisms.
Biology
- Platelet Aggregation Studies: this compound has been investigated for its effects on biological systems, particularly its role in inhibiting platelet aggregation. Studies have shown that it effectively reduces the risk of thrombosis by preventing excessive platelet clumping, which is crucial in conditions like atherosclerosis.
Medicine
- Therapeutic Potential: Research has focused on this compound's potential in treating hyperlipidemia and other lipid-related disorders. Its ability to lower lipid levels while inhibiting platelet aggregation positions it as a dual-action agent in managing cardiovascular health.
Industry
- Material Development: In industrial applications, this compound is explored for developing new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.
Case Study 1: Clinical Evaluation in Hyperlipidemia
A clinical trial evaluated the efficacy of this compound in patients with hyperlipidemia. The study demonstrated significant reductions in lipid profiles among participants treated with this compound compared to a control group. The findings suggest that this compound could be an effective agent for managing lipid levels without adverse effects on platelet function.
Case Study 2: Platelet Aggregation Inhibition
In vitro studies assessed the impact of this compound on platelet aggregation. Results indicated that this compound significantly inhibited platelet aggregation induced by various agonists, highlighting its potential as a therapeutic agent for preventing thromboembolic events.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Reagent for studying reactivity | Enables exploration of new synthetic pathways |
Biology | Inhibition of platelet aggregation | Reduces thrombus formation |
Medicine | Treatment for hyperlipidemia | Significant lipid level reductions observed |
Industry | Development of new materials | Innovative applications leveraging chemical properties |
作用机制
普拉菲布赖德主要通过抑制3’,5’-环磷酸腺苷磷酸二酯酶的活性发挥作用。这种抑制导致血小板聚集减少,使其成为预防血栓形成的宝贵药物。 普拉菲布赖德不作用于花生四烯酸代谢,这使其区别于其他血小板聚集抑制剂 .
相似化合物的比较
类似化合物
氯贝特: 另一种降血脂药,具有类似的特性,但分子结构不同。
吉非贝齐: 一种脂类调节剂,其作用机制不同。
普拉菲布赖德的独特性
普拉菲布赖德的独特性在于它特异性地抑制3’,5’-环磷酸腺苷磷酸二酯酶,而不影响花生四烯酸代谢。 这种选择性作用使其成为研究和治疗应用中宝贵的化合物,特别是在心血管健康领域 .
生物活性
Plafibride, also known as ITA 104, is a compound with notable biological activities, particularly as a hypolipemic agent and platelet aggregation inhibitor . This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 355.82 g/mol
- CAS Number : 63394-05-8
- Density : 1.251 g/cm³
- LogP : 2.33
This compound functions primarily by inhibiting platelet aggregation, which is crucial in preventing thrombosis. The compound acts on various signaling pathways that regulate platelet activation and aggregation.
In Vivo Studies
-
Platelet Aggregation Inhibition :
- In studies involving animal models, this compound demonstrated significant anti-aggregant activity at doses of 100 mg/kg administered orally. This was evidenced by reduced platelet aggregation in rabbits .
- The compound showed a low toxicity profile, with an LD50 of approximately 4000 mg/kg in rats, mice, and hamsters .
- Hypolipemic Effects :
Study on Bioavailability and Efficacy
A clinical study involving five healthy volunteers assessed the bioavailability and platelet antiaggregating activity of this compound. Results indicated that this compound exhibited good and long-lasting effects on platelet aggregation inhibition, supporting its potential therapeutic use in cardiovascular diseases .
Comparative Data Table
Property | Value |
---|---|
Molecular Weight | 355.82 g/mol |
LD50 (oral) | 4000 mg/kg |
Platelet Aggregation Inhibition (dose) | 100 mg/kg (oral) |
Hypolipemic Activity | Yes |
Toxicological Studies
Toxicological evaluations have confirmed the safety profile of this compound, indicating minimal adverse effects at therapeutic doses. These studies are critical for establishing the compound's viability for clinical applications .
属性
CAS 编号 |
63394-05-8 |
---|---|
分子式 |
C16H22ClN3O4 |
分子量 |
355.81 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |
InChI 键 |
DDDQVDIPBFGVIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |
外观 |
Solid powder |
Key on ui other cas no. |
67924-59-8 63394-05-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-CIMMU ITA 104 N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea plafibride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。